beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.82 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a role in muscle endurance and performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of beta-alanine derivatives on cellular processes and muscle function .
Industry: In the industrial sector, beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- involves its hydrolysis to release beta-alanine, which then participates in various metabolic pathways. Beta-alanine is known to increase the concentration of carnosine in muscles, which helps buffer acid and reduce fatigue during high-intensity exercise . The phenyl and pentyl groups may also interact with specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Beta-Alanine Ethyl Ester Hydrochloride: Similar in structure but with an ethyl group instead of a pentyl group.
Beta-Alanine Methyl Ester Hydrochloride: Contains a methyl group instead of a pentyl group.
Beta-Alanine tert-Butyl Ester Hydrochloride: Features a tert-butyl group instead of a pentyl group.
Uniqueness: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is unique due to the presence of both a phenyl and a pentyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
87252-89-9 |
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Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
pentyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-3-7-10-17-14(16)11-13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,2-3,7,10-11,15H2,1H3;1H |
InChI Key |
QMKYYYZIDYZELK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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